molecular formula C24H28N2O3 B8054473 N,N'-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

N,N'-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

Cat. No.: B8054473
M. Wt: 392.5 g/mol
InChI Key: NNPRCGLADUCTAZ-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique cyclohexene structure with isopropoxymethyl and dibenzamide functional groups

Properties

IUPAC Name

N-[(1R,4S)-4-benzamido-3-(propan-2-yloxymethyl)cyclohex-2-en-1-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-17(2)29-16-20-15-21(25-23(27)18-9-5-3-6-10-18)13-14-22(20)26-24(28)19-11-7-4-8-12-19/h3-12,15,17,21-22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)/t21-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPRCGLADUCTAZ-YADHBBJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC1=C[C@@H](CC[C@@H]1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves multiple steps, starting with the preparation of the cyclohexene core One common method involves the reaction of a cyclohexene derivative with isopropoxymethyl chloride under basic conditions to introduce the isopropoxymethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxymethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

N,N’-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-((1S,4R)-2-(methoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide
  • N,N’-((1S,4R)-2-(ethoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide

Uniqueness

N,N’-((1S,4R)-2-(isopropoxymethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.